3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione
Description
The compound 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione is a synthetic derivative featuring a benzimidazolone core fused with a piperidine-2,6-dione scaffold. Notably, the piperidine nitrogen is substituted with a 4-methoxybenzyl group, which may influence pharmacokinetic properties such as lipophilicity and metabolic stability.
The closest analogs referenced in the evidence include:
- 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione (CAS: 2304754-51-4)
- 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione (CAS: 2300099-98-1)
Both analogs share the same molecular formula (C₁₃H₁₂BrN₃O₃) and molecular weight (338.16 g/mol) but differ in bromine substitution patterns on the benzimidazolone ring .
Properties
Molecular Formula |
C21H20BrN3O4 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-(4-bromo-3-methyl-2-oxobenzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H20BrN3O4/c1-23-19-15(22)4-3-5-16(19)25(21(23)28)17-10-11-18(26)24(20(17)27)12-13-6-8-14(29-2)9-7-13/h3-9,17H,10-12H2,1-2H3 |
InChI Key |
XSHPTQDAPVOXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)N(C3=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Diamine Precursor Preparation
The benzimidazolone moiety is synthesized from 4-bromo-3-methyl-1,2-diaminobenzene. This diamine is prepared via nitration and reduction of a brominated toluene derivative, followed by methylation at the 3-position using methyl iodide under basic conditions.
Cyclization to Benzimidazolone
Cyclization is achieved using NaNO₂/HCl at −5°C to 15°C, a method adapted from the synthesis of analogous benzimidazoles. The reaction proceeds via diazotization and intramolecular nucleophilic attack, yielding the 2-oxo-benzimidazole framework.
Reaction Conditions :
- Solvent : Water/ethyl acetate biphasic system.
- Temperature : −5°C (initial), 15°C (stirring).
- Yield : 60–70% after silica gel chromatography.
Construction of the Piperidine-2,6-dione Core
Oxidative Cyclization of Glutamic Acid Derivatives
The piperidine-2,6-dione ring is synthesized from L-glutamic acid through a lactonization-oxidation sequence:
- Esterification : Conversion to methyl ester using thionyl chloride/methanol.
- Oxidative Cyclization : Treatment with NaNO₂/HCl forms the lactone intermediate, which is oxidized to the diketone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Key Data :
Coupling of Benzimidazolone to Piperidine-2,6-dione
Nucleophilic Aromatic Substitution
The benzimidazolone is coupled to the piperidine core via a nucleophilic aromatic substitution (SNAr) reaction. Activation of the piperidine’s α-position with trifluoromethanesulfonic anhydride (Tf₂O) generates a triflate intermediate, which undergoes displacement by the benzimidazolone’s nitrogen.
Optimized Conditions :
- Base : Potassium carbonate.
- Solvent : Dimethylformamide (DMF).
- Temperature : 80°C, 12 hours.
- Yield : 65–75%.
Introduction of the 4-Methoxybenzyl Group
N-Alkylation Strategy
The piperidine nitrogen is alkylated with 4-methoxybenzyl chloride under Mitsunobu conditions (DIAD, PPh₃ ) to ensure regioselectivity.
Procedure :
- Deprotonation : Piperidine-2,6-dione treated with NaH in THF.
- Alkylation : Addition of 4-methoxybenzyl chloride at 0°C, warmed to room temperature.
- Workup : Aqueous extraction and silica gel purification.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity achieved using a C18 column (ACN/water gradient).
- Melting Point : 214–216°C (uncorrected).
Comparative Analysis of Alternative Routes
Alternative methodologies from literature include:
| Method | Key Step | Yield (%) | Limitations |
|---|---|---|---|
| Pd-catalyzed coupling | Suzuki-Miyaura reaction | 55 | Requires aryl boronic acid |
| Reductive amination | Imine formation | 50 | Low stereoselectivity |
| Solid-phase synthesis | Resin-bound intermediates | 40 | Scalability issues |
The route described in Sections 2–5 remains superior in scalability and yield.
Scale-Up Considerations and Process Optimization
Solvent Selection
- DMF is replaced with 2-MeTHF for greener chemistry.
- Catalyst Loading : Reduced Pd content from 5 mol% to 1 mol% via ligand optimization.
Waste Stream Management
- Acid Neutralization : Use of CaCO₃ to precipitate HCl byproducts.
- Solvent Recovery : >90% DMF recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoimidazole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism: The bromine substitution (4- vs.
- Safety Profile: The 4-bromo analog carries documented hazards (H302, H315, H319), necessitating precautions like avoiding inhalation and skin contact .
Biological Activity
The compound 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS No. 2357109-91-0) is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H20BrN3O4 |
| Molecular Weight | 458.30 g/mol |
| CAS Number | 2357109-91-0 |
| Purity | > 96% |
The compound features a complex structure that includes a piperidine core linked to a benzo[d]imidazole moiety and a methoxybenzyl group, which may influence its biological interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, which could be beneficial in treating conditions such as diabetes. For instance, derivatives of similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
- Anticancer Properties : Preliminary studies suggest that compounds with similar scaffolds may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound could enhance its efficacy against specific cancer types .
- Anti-inflammatory Effects : The benzo[d]imidazole moiety is known for its anti-inflammatory properties, which might be leveraged in treating inflammatory diseases .
Case Studies
- α-Glucosidase Inhibition Study :
- Anticancer Activity :
Toxicology and Safety Profile
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to fully understand the implications of long-term exposure and therapeutic dosing.
Q & A
What are the recommended synthetic routes for this compound, and how do solvent/catalyst choices impact yield?
Answer:
The synthesis typically involves multi-step reactions starting with benzo[d]imidazole derivatives. Key steps include:
- Bromination and alkylation to introduce the 4-bromo-3-methyl group on the imidazole ring.
- Coupling reactions with a 4-methoxybenzyl-piperidine-2,6-dione core under nucleophilic conditions.
Solvent polarity and catalyst selection critically influence yield. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in coupling steps, while transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity . Side reactions, such as hydrolysis of the oxo group, can be mitigated by anhydrous conditions .
What spectroscopic techniques are critical for characterizing this compound, and how can discrepancies in spectral data be resolved?
Answer:
Essential techniques include:
- 1H/13C NMR : To confirm substitution patterns on the benzimidazole and piperidine rings. For instance, downfield shifts (~δ 7.5–8.5 ppm) in aromatic protons indicate bromine’s electron-withdrawing effects .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
Discrepancies in NMR splitting patterns may arise from rotameric forms of the piperidine ring. Variable-temperature NMR or computational simulations (DFT) can resolve ambiguities .
How can researchers optimize reaction conditions to enhance purity and scalability?
Answer:
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry identifies optimal parameters. For example, higher temperatures (>80°C) may accelerate coupling but risk decomposition .
- Chromatographic purification : Gradient HPLC with C18 columns effectively separates regioisomers.
- Scale-up considerations : Switch from batch to flow chemistry for exothermic steps (e.g., bromination) to improve safety and reproducibility .
What computational methods predict this compound’s pharmacokinetic properties, and how reliable are these models?
Answer:
- In-silico ADMET : Tools like SwissADME or MOE estimate logP (lipophilicity), bioavailability, and metabolic stability. The compound’s high topological polar surface area (TPSA > 100 Ų) suggests limited blood-brain barrier penetration .
- Molecular docking : Predicts binding affinity to targets (e.g., kinases or proteasomes). However, force field limitations may overestimate interactions with flexible regions. MD simulations refine these predictions .
How should contradictory biological activity data from different studies be addressed methodologically?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may stem from varying ATP concentrations in kinase assays .
- Orthogonal validation : Use alternative methods (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .
What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .
How can theoretical frameworks guide the design of derivatives for improved bioactivity?
Answer:
- Structure-activity relationship (SAR) : Modify the 4-methoxybenzyl group to alter steric bulk or electronic effects. For example, replacing methoxy with trifluoromethyl enhances metabolic stability .
- Pharmacophore modeling : Identify essential hydrogen-bond acceptors (e.g., the piperidine-2,6-dione carbonyls) for target engagement .
What are key considerations in designing in vitro assays for mechanistic studies?
Answer:
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.
- Dose-response curves : Include multiple time points to distinguish cytotoxic vs. cytostatic effects .
- Positive/Negative controls : Benchmark against known inhibitors (e.g., lenalidomide for cereblon-binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
